![molecular formula C15H25NO3 B5212087 ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate](/img/structure/B5212087.png)
ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate, also known as ethyl diisopropylamino pentadienoate (EDAP), is a chemical compound with potential applications in the field of scientific research. EDAP is a yellow liquid with a molecular formula of C16H27NO2 and a molecular weight of 265.4 g/mol. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
EDAP acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in various neurological processes. By binding to the receptor, EDAP prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in a decrease in receptor activation and subsequent downstream effects.
Biochemical and Physiological Effects
EDAP has been shown to exhibit various biochemical and physiological effects. Studies have shown that EDAP can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various neurological processes. Additionally, EDAP has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using EDAP in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific investigation of the receptor's role in various processes. Additionally, EDAP has been shown to have a high affinity for the receptor, which allows for precise modulation of receptor activation. However, one limitation of using EDAP is its potential for off-target effects, which may complicate interpretation of results.
Future Directions
There are several potential future directions for research involving EDAP. One area of investigation could be the role of the α7 nicotinic acetylcholine receptor in various neurological processes, such as learning and memory. Additionally, EDAP could be used to investigate the potential therapeutic effects of modulating the receptor in animal models of neurodegenerative diseases. Further optimization of the synthesis method for EDAP could also improve its purity and yield, making it more accessible for research purposes.
Conclusion
In conclusion, EDAP is a promising compound with potential applications in scientific research. Its selectivity for the α7 nicotinic acetylcholine receptor and its ability to modulate neurotransmitter release make it a valuable tool for investigating the mechanisms of neurotransmission. Further research is needed to fully understand the potential applications of EDAP and its role in various neurological processes.
Synthesis Methods
The synthesis of EDAP involves the reaction of ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate acetoacetate with diisopropylamine in the presence of a base catalyst. The reaction yields EDAP as the product, which can be purified through distillation or chromatography. This synthesis method has been optimized to yield high purity and high yield of EDAP.
Scientific Research Applications
EDAP has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. Studies have also shown that EDAP can modulate the release of neurotransmitters such as dopamine and acetylcholine, making it a potential tool for investigating the mechanisms of neurotransmission.
properties
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-7-19-15(18)14(13(6)17)9-8-10-16(11(2)3)12(4)5/h8-12H,7H2,1-6H3/b10-8+,14-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGATORHZFWSHY-VMXBWBJUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C(C)C)C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C(C)C)C(C)C)/C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.